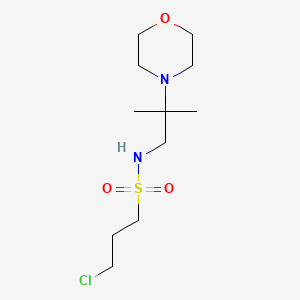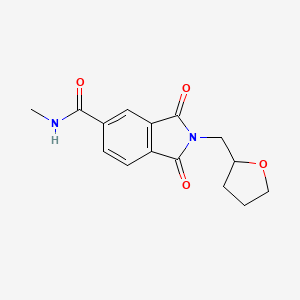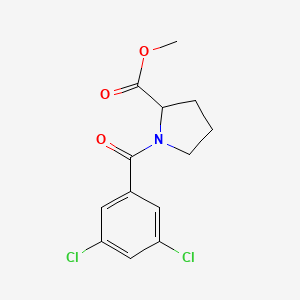
3-chloro-N-(2-methyl-2-morpholin-4-ylpropyl)propane-1-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-chloro-N-(2-methyl-2-morpholin-4-ylpropyl)propane-1-sulfonamide is a compound that has gained attention in recent years due to its potential applications in scientific research. This compound is also known as CP-690,550 and belongs to the class of Janus kinase inhibitors.
Mechanism of Action
The mechanism of action of 3-chloro-N-(2-methyl-2-morpholin-4-ylpropyl)propane-1-sulfonamide involves the inhibition of Janus kinases. Janus kinases are enzymes that are involved in the signaling pathways of cytokines. By inhibiting Janus kinases, this compound blocks the activity of certain cytokines that are involved in the immune response. This leads to a reduction in inflammation and an improvement in symptoms of autoimmune diseases.
Biochemical and Physiological Effects
3-chloro-N-(2-methyl-2-morpholin-4-ylpropyl)propane-1-sulfonamide has been shown to have significant biochemical and physiological effects. In preclinical studies, this compound has been shown to reduce inflammation and improve symptoms of autoimmune diseases such as rheumatoid arthritis and psoriasis. In addition, this compound has also been shown to have potential applications in the treatment of cancer.
Advantages and Limitations for Lab Experiments
One of the advantages of using 3-chloro-N-(2-methyl-2-morpholin-4-ylpropyl)propane-1-sulfonamide in lab experiments is its specificity for Janus kinases. This compound has been shown to selectively inhibit Janus kinases and has minimal effects on other enzymes. This makes it a useful tool for studying the role of Janus kinases in various biological processes.
One limitation of using this compound in lab experiments is its potential toxicity. This compound has been shown to have toxic effects on certain cell types and may not be suitable for all experiments. In addition, the high cost of this compound may limit its use in certain labs.
Future Directions
There are several future directions for the study of 3-chloro-N-(2-methyl-2-morpholin-4-ylpropyl)propane-1-sulfonamide. One area of research is the development of more selective Janus kinase inhibitors that have fewer side effects. Another area of research is the study of the role of Janus kinases in various biological processes. This may lead to the development of new therapies for autoimmune diseases and cancer. Finally, the use of this compound in combination with other drugs may lead to improved treatment options for various diseases.
Synthesis Methods
The synthesis of 3-chloro-N-(2-methyl-2-morpholin-4-ylpropyl)propane-1-sulfonamide involves the reaction of 3-chloro-4-(4-morpholinyl)butan-1-amine with propane-1-sulfonyl chloride. The reaction takes place in the presence of a base such as triethylamine and a solvent such as dichloromethane. The resulting product is then purified using column chromatography.
Scientific Research Applications
3-chloro-N-(2-methyl-2-morpholin-4-ylpropyl)propane-1-sulfonamide has been extensively studied for its potential applications in the treatment of various autoimmune diseases such as rheumatoid arthritis, psoriasis, and inflammatory bowel disease. This compound acts as a Janus kinase inhibitor and blocks the activity of certain cytokines that are involved in the immune response. In addition, this compound has also been studied for its potential applications in the treatment of cancer.
properties
IUPAC Name |
3-chloro-N-(2-methyl-2-morpholin-4-ylpropyl)propane-1-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H23ClN2O3S/c1-11(2,14-5-7-17-8-6-14)10-13-18(15,16)9-3-4-12/h13H,3-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POYPONPOPRYIOB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CNS(=O)(=O)CCCCl)N1CCOCC1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H23ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.83 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-chloro-N-(2-methyl-2-morpholin-4-ylpropyl)propane-1-sulfonamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[1-(ethylamino)-1-oxo-3-phenylpropan-2-yl]benzamide](/img/structure/B7545247.png)
![1-[4-(Dimethylsulfamoyl)phenyl]-3-[1-(2-oxo-1,3-oxazolidin-3-yl)propan-2-yl]urea](/img/structure/B7545258.png)

![N-[2-(2,6-difluoroanilino)-2-oxoethyl]-N-ethyl-2-phenyltriazole-4-carboxamide](/img/structure/B7545283.png)
![Propyl 4-[[2-(3,5-dimethyl-4-nitropyrazol-1-yl)acetyl]amino]benzoate](/img/structure/B7545288.png)
![2-[[1-(2-Methoxy-5-methylphenyl)tetrazol-5-yl]sulfanylmethyl]-5-methyl-1,3,4-oxadiazole](/img/structure/B7545300.png)
![1-(4-fluorophenyl)-2-[(5-thiophen-2-yl-1H-1,2,4-triazol-3-yl)sulfanyl]propan-1-one](/img/structure/B7545304.png)

![[4-[(2-Methylphenyl)methyl]piperazin-1-yl]-[2-(tetrazol-1-yl)phenyl]methanone](/img/structure/B7545320.png)

![2-[[4-(4-methoxyphenyl)-5-methyl-1,2,4-triazol-3-yl]sulfanyl]-N-(1-methoxypropan-2-yl)acetamide](/img/structure/B7545330.png)
